N-(4-Bromo-3-methylphenyl)aminosulfonamide
Overview
Description
N-(4-Bromo-3-methylphenyl)aminosulfonamide is an organosulfur compound with the molecular formula C7H9BrN2O2S. This compound is characterized by the presence of a bromine atom, a methyl group, and an aminosulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of N-(4-Bromo-3-methylphenyl)aminosulfonamide is currently unknown. This compound is a derivative of benzamide, which has been studied for its potential interactions with various biological targets . .
Mode of Action
It’s known that benzamide derivatives can participate in various chemical reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Analysis
Biochemical Properties
N-(4-Bromo-3-methylphenyl)aminosulfonamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may inhibit or activate certain signaling pathways, leading to changes in gene expression and metabolic activity. These effects can result in altered cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It may bind to specific enzymes or proteins, leading to inhibition or activation of their activity. This binding can result in changes in gene expression and subsequent cellular responses. The compound’s effects are mediated through various molecular interactions, including enzyme inhibition, activation, and modulation of gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to changes in its activity and effectiveness. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can result in significant changes in cellular function. Threshold effects have been observed, where a certain dosage level is required to elicit a response. At high doses, the compound may exhibit toxic or adverse effects, including cell death and tissue damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound may be metabolized by specific enzymes, leading to the formation of metabolites that can further interact with cellular processes. These interactions can result in changes in metabolic activity and overall cellular function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. These interactions can affect the compound’s availability and effectiveness in different cellular compartments and tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methylphenyl)aminosulfonamide typically involves the reaction of 4-bromo-3-methylaniline with sulfonamide reagents under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methylphenyl)aminosulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of iodinated derivatives.
Scientific Research Applications
N-(4-Bromo-3-methylphenyl)aminosulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide
- N-(4-Bromo-3-methylphenyl)aminosulfonamide derivatives
Uniqueness
This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher stability and selectivity in its interactions with molecular targets .
Properties
IUPAC Name |
1-bromo-2-methyl-4-(sulfamoylamino)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-5-4-6(2-3-7(5)8)10-13(9,11)12/h2-4,10H,1H3,(H2,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMUYKBEPHUEGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)N)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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